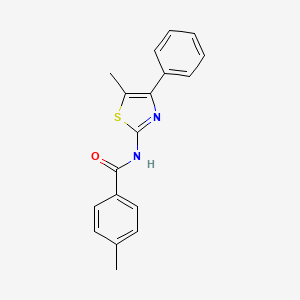

4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

4-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 5 and a phenyl group at position 4. The benzamide moiety is para-methylated, contributing to its hydrophobic character. This compound belongs to a broader class of thiazole-containing molecules, which are often explored for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-8-10-15(11-9-12)17(21)20-18-19-16(13(2)22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEZWXZYDGJPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 4-methylbenzoyl chloride with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares a benzamide-thiazole scaffold with several analogs, but substituent variations significantly influence properties and bioactivity:

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Hydrophobicity: The 4-methyl group on the benzamide (target compound) offers moderate hydrophobicity.

- Electronic Effects : Electron-withdrawing substituents (e.g., Br, Cl in ) may reduce electron density on the benzamide, altering binding interactions. Methoxy groups () enhance solubility via polarity.

- Steric Effects : Bulkier substituents (e.g., tert-butyl in ) may hinder binding to flat enzymatic pockets, whereas smaller groups (Me in target compound) allow better accommodation.

Biological Activity

4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the formation of the thiazole ring followed by coupling with benzamide derivatives. The reaction conditions often require specific catalysts and temperature controls to achieve high yields and purity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. For instance:

- Study Findings : A study tested various thiazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated significant antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 200 µg/mL .

| Pathogen | MIC (µg/mL) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 6.25 | Ceftizoxime |

| Escherichia coli | 10 | Gentamicin |

| Candida albicans | 10 | Fluconazole |

Anticancer Activity

The anticancer potential of thiazole compounds has been extensively studied. The presence of specific substituents on the thiazole ring can enhance cytotoxic activity against various cancer cell lines.

- Mechanism of Action : Research has shown that compounds with a thiazole moiety can inhibit cell proliferation by interacting with molecular targets involved in cancer progression. For example, certain derivatives have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in assays involving human glioblastoma and melanoma cells .

| Compound ID | Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|---|

| Compound 9 | U251 (Glioblastoma) | 1.61 | Doxorubicin |

| Compound 10 | WM793 (Melanoma) | 1.98 | Doxorubicin |

The biological effects of this compound are mediated through interactions with specific proteins or enzymes within cells. These interactions can modulate cellular pathways leading to apoptosis or inhibition of microbial growth. For instance, molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with target proteins, which is critical for their therapeutic efficacy .

Case Studies

Several case studies highlight the biological activity of related thiazole compounds:

- Antimicrobial Efficacy : In one study, derivatives were synthesized and tested against drug-resistant strains of bacteria and fungi. The results showed that certain compounds had enhanced activity compared to conventional antibiotics .

- Cytotoxicity Against Cancer Cells : A series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Some exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with benzamide precursors. Key steps include:

- Nucleophilic substitution to attach the benzamide group to the thiazole ring.

- Temperature control (e.g., maintaining 60–80°C for cyclization reactions) and solvent selection (e.g., DMF or acetonitrile) to prevent side reactions.

- Use of catalysts (e.g., NaH or coupling agents) to enhance reaction efficiency.

- Analytical techniques like TLC and NMR spectroscopy are critical for monitoring reaction progress and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural confirmation requires:

- 1H/13C NMR to verify substituent positions and aromatic proton environments.

- FTIR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- Single-crystal X-ray diffraction (if crystallized) to resolve bond lengths and angles, as demonstrated in similar thiazole-benzamide derivatives .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer : Prioritize:

- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer screening : MTT assay on cancer cell lines (e.g., A431 skin carcinoma) to calculate IC50 values.

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methyl with ethyl or methoxy groups) and compare bioactivity.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin.

- Pharmacophore mapping : Identify critical structural features (e.g., thiazole ring rigidity, benzamide hydrophobicity) using Schrödinger Suite .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low cellular efficacy)?

- Methodological Answer :

- Solubility optimization : Test in PBS/DMSO mixtures; consider PEGylation or prodrug strategies.

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation.

- Membrane permeability : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion.

- Off-target profiling : Kinase selectivity panels (e.g., Eurofins) to identify unintended interactions .

Q. How can molecular mechanisms of action be elucidated for anticancer activity?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation studies.

- Target validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm pathway involvement.

- In vivo xenograft models : Evaluate tumor growth inhibition in nude mice (dose: 10–50 mg/kg, oral/i.p.) .

Q. What crystallization techniques improve stability for structural studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., methanol/water mixtures) to grow single crystals.

- Temperature gradients : Slow cooling from 40°C to 4°C to enhance crystal lattice formation.

- Additive screening : Introduce co-solvents (e.g., DMSO) or salts (e.g., NH4PF6) to stabilize polymorphs.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before X-ray analysis .

Key Considerations for Experimental Design

- Contradictory Data : If SAR trends conflict with docking predictions, re-evaluate force fields or validate binding via SPR (surface plasmon resonance).

- Biological Replicates : Use n ≥ 3 for assays to ensure statistical robustness.

- Negative Controls : Include parent thiazole scaffolds and commercial inhibitors (e.g., erlotinib for EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.